Fructosazine
Overview
Description
D-Fructosazine is a member of pyrazines.
Scientific Research Applications
Immunomodulation : Fructosazine derivatives, specifically 2,5-deoxyfructosazines, are effective inhibitors of T-cell interleukin-2 production, making them novel immunomodulators (Zhu et al., 2007).
Pharmacological Potential : It has potential in drug research and development as identified in traditional Chinese medicine, indicating its relevance in pharmacological research (Fan et al., 2012).
Food Science : this compound-organic acids found in glucosamine caramel solutions might serve as flavoring compounds and antimicrobial agents in formulated food systems, offering dual functionality (Hrynets et al., 2016).
Diabetes Monitoring : It's closely associated with HbA1c and glucose levels, making it a useful biomarker of hyperglycemia and glucose control in both clinical and epidemiological studies (Malmström et al., 2014).
Diabetes Management : Fructosamine is widely used for diabetes monitoring and control as a glycemic marker, especially in patients with unreliable HbA1c measurements (Chen et al., 2016).
Antimicrobial Properties : It exerts antimicrobial action by permeabilizing the cell membrane, damaging membrane integrity, and fragmenting DNA, indicating a role in battling microbial infections (Bhattacherjee et al., 2016).
Genomic Research : this compound derivatives show DNA strand breakage activity, stimulated by Cu2+, suggesting implications in genetic studies and possibly in genomic medicine (Sumoto et al., 1991).
Enhancing Bactericidal Effects : When combined with UV-B radiation, this compound enhances the bactericidal effect against E. coli strains, suggesting applications in sanitation and medical sterilization (Bhattacherjee et al., 2019).
Transport Mechanisms : Understanding this compound transport across human intestinal cells can inform drug delivery and absorption studies, indicating its role in biomedical research (Bhattacherjee et al., 2017).
Mechanism of Action
Target of Action
Fructosazine primarily targets Escherichia coli AW 1.7 , a heat-resistant strain of E. coli . It interacts with the bacterial cell membrane, leading to changes in its integrity .
Mode of Action
This compound exerts its antimicrobial action by permeabilizing the outer membrane of the bacteria . This permeabilization is based on an evaluation of bacterial membrane integrity using 1-N-phenyl-1-naphthylamine and propidium iodide . It damages the membrane integrity and causes DNA fragmentation .
Biochemical Pathways
This compound is involved in the non-enzymatic glycation pathways . It modifies amino groups in proteins through the glycation process, which can affect protein folding and lead to the formation of advanced glycation end-products (AGEs) .
Pharmacokinetics
coli is pH-dependent, with a greater uptake at pH 5 compared to pH 7 . This suggests that the bioavailability of this compound may be influenced by the pH of the environment.
Result of Action
The action of this compound results in damage to the bacterial cell membrane and DNA fragmentation . Electron microscopy has revealed membrane structural damage by this compound at pH 5 and 7 . These effects contribute to its antimicrobial activity.
Action Environment
The action of this compound is influenced by environmental factors such as pH. Its uptake by E. coli is greater at pH 5 compared to pH 7 , suggesting that acidic environments may enhance its efficacy
Safety and Hazards
Fructosazine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Fructosazine has been reported to have antimicrobial activity, which suggests potential applications in the medical field . Additionally, an efficient one-pot synthesis of deoxythis compound and this compound from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst has been reported, which could have implications for the large-scale production of this compound .
Biochemical Analysis
Biochemical Properties
Fructosazine is involved in the non-enzymatic glycation pathways, which are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions
Cellular Effects
These pathways are crucial for a deeper understanding of cellular aging, protein turnover, and the biochemical basis of degenerative conditions .
Molecular Mechanism
These pathways are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions .
Metabolic Pathways
This compound is involved in the non-enzymatic glycation pathways . These pathways are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions .
Properties
IUPAC Name |
1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQIVOYGNUVEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Fructosazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13185-73-4 | |
Record name | D-Fructosazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 °C | |
Record name | D-Fructosazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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